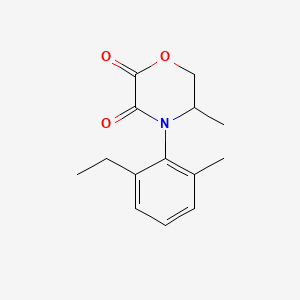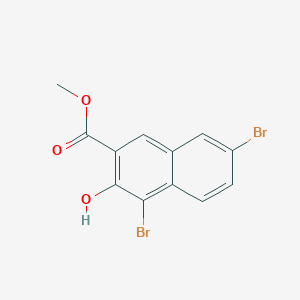
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H8Br2O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine atoms at positions 4 and 7, a hydroxyl group at position 3, and a carboxylate ester group at position 2. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification. One common method starts with 3-hydroxy-2-naphthoic acid, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4 and 7 positions. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 4,7-diamino-3-hydroxynaphthalene-2-carboxylate or 4,7-dithio-3-hydroxynaphthalene-2-carboxylate.
Oxidation: 4,7-dibromo-3-oxonaphthalene-2-carboxylate.
Reduction: 4,7-dibromo-3-hydroxynaphthalene-2-methanol.
科学的研究の応用
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group can form hydrogen bonds or halogen bonds with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
- Methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is unique due to the specific positions of the bromine atoms and the hydroxyl group, which confer distinct reactivity and biological activity compared to other dibromo naphthalene derivatives
特性
分子式 |
C12H8Br2O3 |
|---|---|
分子量 |
360.00 g/mol |
IUPAC名 |
methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O3/c1-17-12(16)9-5-6-4-7(13)2-3-8(6)10(14)11(9)15/h2-5,15H,1H3 |
InChIキー |
YRUOQDDAZISIHJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


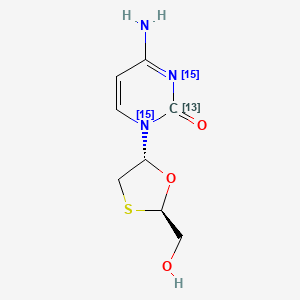
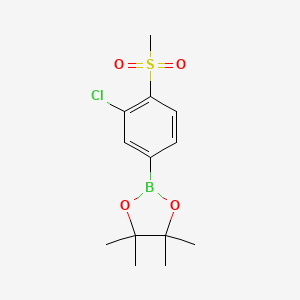
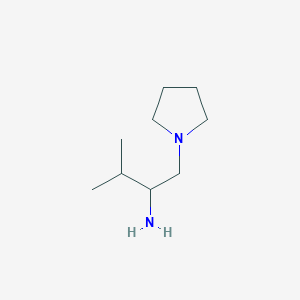
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
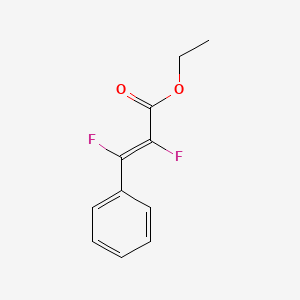
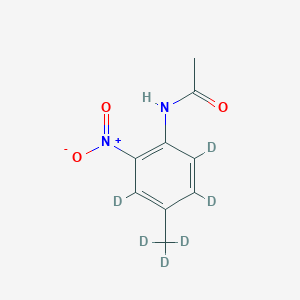
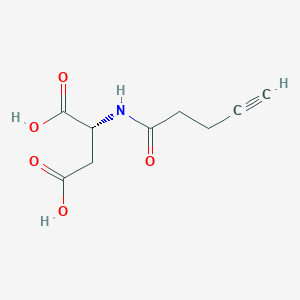

![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
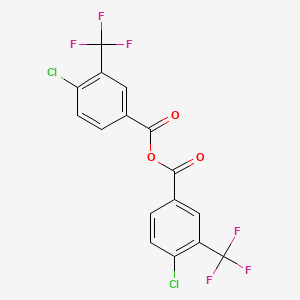
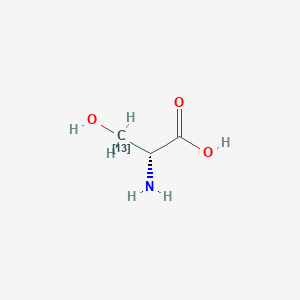
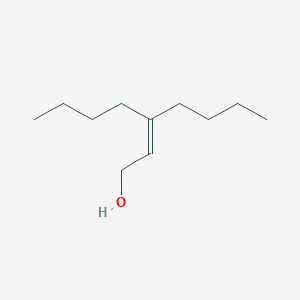
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
